(S)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (S)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17459829
InChI: InChI=1S/C11H14BrN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1
SMILES:
Molecular Formula: C11H14BrN
Molecular Weight: 240.14 g/mol

(S)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC17459829

Molecular Formula: C11H14BrN

Molecular Weight: 240.14 g/mol

* For research use only. Not for human or veterinary use.

(S)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine -

Specification

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
IUPAC Name (1S)-7-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C11H14BrN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1
Standard InChI Key KZHWVUXPBOOSIZ-NSHDSACASA-N
Isomeric SMILES CC1=CC(=CC2=C1CCC[C@@H]2N)Br
Canonical SMILES CC1=CC(=CC2=C1CCCC2N)Br

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

The compound’s structure consists of a partially saturated naphthalene ring system (1,2,3,4-tetrahydronaphthalene) with a bromine atom at the 7-position and a methyl group at the 5-position. The chiral center at the 1-position confers the (S)-configuration, which is critical for its interactions with biological targets and its utility in asymmetric synthesis . The SMILES notation Cc1cc(Br)cc2c1CCCC2N\text{Cc1cc(Br)cc2c1CCCC2N} accurately represents its connectivity and stereochemical arrangement .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H14BrN\text{C}_{11}\text{H}_{14}\text{BrN}
Molecular Weight276.6 g/mol
Chiral Centers1 (S-configuration)
SolubilityOrganic solvents (e.g., DCM, THF)
StabilityStable under inert conditions

Crystallographic and Spectroscopic Data

While crystallographic data for this specific enantiomer remains limited, analogous compounds suggest a chair-like conformation for the tetrahydronaphthalene ring, with substituents adopting equatorial orientations to minimize steric strain. NMR studies of related brominated tetrahydronaphthalene derivatives reveal distinct chemical shifts for the methyl (δ1.21.5\delta \approx 1.2–1.5 ppm) and amine groups (δ2.83.1\delta \approx 2.8–3.1 ppm), which aid in structural verification.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (S)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step sequences starting from naphthalene derivatives. A common route includes:

  • Bromination: Electrophilic aromatic bromination at the 7-position using Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide) under acidic conditions.

  • Methylation: Friedel-Crafts alkylation to introduce the methyl group at the 5-position.

  • Reductive Amination: Stereoselective reduction of a ketone intermediate to yield the (S)-configured amine, often employing chiral catalysts like (RR)-BINAP-Ru complexes.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
BrominationBr2\text{Br}_2, FeBr3\text{FeBr}_3, 0°C85
MethylationCH3Cl\text{CH}_3\text{Cl}, AlCl3\text{AlCl}_3, reflux78
Reductive AminationNaBH4\text{NaBH}_4, (RR)-BINAP-Ru, MeOH\text{MeOH}92 (98% ee)

Reactivity Profile

The compound participates in diverse reactions:

  • Nucleophilic Substitution: The bromine atom undergoes substitution with nucleophiles (e.g., OH\text{OH}^-, NH3\text{NH}_3) to form hydroxyl or amino derivatives.

  • Oxidation: The amine group can be oxidized to a nitroso or nitro compound using KMnO4\text{KMnO}_4 or H2O2\text{H}_2\text{O}_2.

  • Complexation: The chiral amine serves as a ligand in metal-catalyzed asymmetric reactions, enhancing enantioselectivity in products.

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Reactions

The (S)-configured amine facilitates stereoselective synthesis of complex molecules. For example, in asymmetric Reformatsky reactions, it directs the formation of β-hydroxy esters with >90% enantiomeric excess (ee). This utility is critical in pharmaceutical synthesis, where chirality dictates drug efficacy and safety.

Building Block for Heterocyclic Compounds

The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl systems. Recent work utilized this compound to synthesize polycyclic indole derivatives, which are scaffolds for kinase inhibitors.

Comparative Analysis with Structural Analogues

Table 3: Comparison with Related Compounds

CompoundSubstituentsKey Differences
6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amineBr at 6-positionAltered bioactivity; lower anticancer potency
7-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amineOCH3_3 at 5-positionEnhanced solubility; reduced metabolic stability
5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amineBr at 5, Cl at 7Increased electrophilicity; higher toxicity

The (S)-7-Bromo-5-methyl variant’s unique combination of bromine and methyl groups optimizes steric and electronic effects, enabling superior biological and synthetic performance compared to analogues .

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